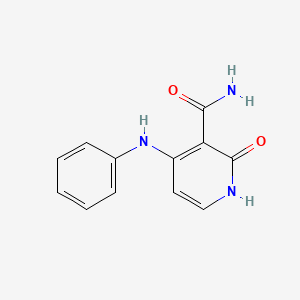

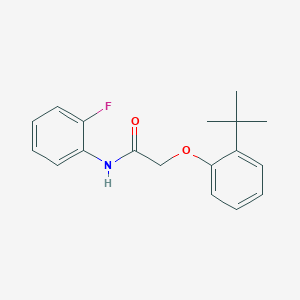

![molecular formula C15H12FNO3 B5545038 methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)

methyl 3-[(4-fluorobenzoyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-[(4-fluorobenzoyl)amino]benzoate is a chemical compound that has been widely researched for its potential applications in the field of medicine and pharmacology. This compound is also known as Fmoc-4-Fluoro-DL-phenylalanine methyl ester and has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Molecular Properties and Metabolism

- Quantitative Structure-Metabolism Relationships : A study investigated the metabolism of substituted benzoic acids, including 4-fluorobenzoic acid, in rats. This research provided insights into the metabolism of these compounds, highlighting glucuronidation and glycine conjugation as dominant metabolic pathways (Ghauri et al., 1992).

Antitumor Properties

- Synthesis and Bioactivity of Fluorinated Benzothiazoles : Research on fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles revealed their potent cytotoxic properties in vitro against certain human breast cancer cell lines (Hutchinson et al., 2001).

- Preclinical Evaluation of Amino Acid Prodrugs : A study on novel 2-(4-aminophenyl)benzothiazoles, including their amino acid conjugation to improve drug lipophilicity, demonstrated significant antitumor effects in preclinical models (Bradshaw et al., 2002).

Mechanistic Insights and Molecular Interactions

- Anaerobic Transformation of Phenol to Benzoate : This study used fluorophenols as analogues to investigate the anaerobic transformation of phenol to benzoate, offering insights into the mechanistic pathway of this transformation (Genthner et al., 1989).

- Fluorescent Receptor for Metal Ions : Research on methyl 3-((anthracen-9-ylmethylene)amino)benzoate as a fluorescent receptor demonstrated its high selectivity and sensitivity for Cu2+ ions (Malkondu et al., 2015).

Synthesis and Chemical Properties

- Synthesis of Fluorine Compounds with Isoxazolylamino and Phosphonate Groups : This research synthesized a series of fluorobenzyl-phosphonates with isoxazole moiety, exhibiting moderate anticancer activity (Song et al., 2005).

- Hydrolysis and Saponification of Methyl Benzoates : A study explored the hydrolysis and saponification of methyl benzoates, including methyl p-trifluoromethylbenzoate, under green, solvent-free conditions (Alemán et al., 1999).

Propiedades

IUPAC Name |

methyl 3-[(4-fluorobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)11-3-2-4-13(9-11)17-14(18)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNHVDPZDKRTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)

![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)

![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)

![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)